21-Dehydro-6alpha-methyl prednisolone
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Overview
Description
Preparation Methods
The synthesis of 21-Dehydro-6alpha-methyl prednisolone involves multiple steps, including the introduction of functional groups and the formation of the steroid backbone. The synthetic routes typically involve the use of starting materials such as pregnenolone or its derivatives. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
21-Dehydro-6alpha-methyl prednisolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Dehydro-6alpha-methyl prednisolone has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 21-Dehydro-6alpha-methyl prednisolone involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects . The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
21-Dehydro-6alpha-methyl prednisolone can be compared with other similar steroid compounds, such as:
Prednisolone: A widely used anti-inflammatory and immunosuppressive agent.
Methylprednisolone: Known for its potent anti-inflammatory effects and used in various medical conditions.
Dexamethasone: A highly potent glucocorticoid with strong anti-inflammatory and immunosuppressive properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZDSEJBNWOIRY-PJHHCJLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58636-50-3 |
Source
|
Record name | 21-Dehydro-6alpha-methyl prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.